N(6),N(6)-二甲基-L-赖氨酸

描述

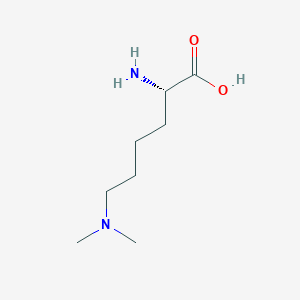

N-二甲基赖氨酸,也称为 (2R)-2-氨基-6-(二甲氨基)己酸,是必需氨基酸赖氨酸的衍生物。该化合物以赖氨酸侧链氮原子连接的两个甲基为特征。 它的分子式为 C8H18N2O2,分子量为 174.24 g/mol

科学研究应用

N-二甲基赖氨酸在科学研究中有着广泛的应用:

化学: 它用作肽和蛋白质合成的构建块,特别是在翻译后修饰的研究中。

生物学: N-二甲基赖氨酸用于研究蛋白质-蛋白质相互作用和蛋白质-DNA 相互作用。它也用于研究组蛋白修饰及其在基因调控中的作用。

医学: 该化合物因其在癌症研究和药物开发中的作用,正在探索其潜在的治疗应用。

准备方法

合成路线和反应条件: N-二甲基赖氨酸的合成通常涉及赖氨酸的还原甲基化。一种常见的方法是赖氨酸与甲醛和还原剂(如氰基硼氢化钠)反应。 该反应在温和条件下进行,通常在 pH 值为 7-8 的水性缓冲液中进行 。该过程导致以高产率和高纯度形成 N-二甲基赖氨酸。

工业生产方法: 在工业环境中,N-二甲基赖氨酸的生产可以使用类似的还原甲基化技术进行放大。该过程涉及使用大型反应器,在受控条件下,赖氨酸与甲醛和还原剂反应。 然后通过结晶或色谱法纯化产物,以获得适用于各种应用的 N-二甲基赖氨酸 .

化学反应分析

反应类型: N-二甲基赖氨酸会经历几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成各种衍生物,具体取决于所使用的氧化剂。

还原: N-二甲基赖氨酸的进一步还原会导致形成其他甲基化赖氨酸衍生物。

取代: N-二甲基赖氨酸中的氨基可以参与取代反应,导致形成不同的取代产物。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 氰基硼氢化钠经常用作还原剂。

取代: 各种烷基卤化物和酰氯可用于取代反应。

主要形成的产物: 这些反应形成的主要产物包括各种甲基化和取代的赖氨酸衍生物,可进一步用于生物化学和药物研究 .

作用机制

N-二甲基赖氨酸的作用机制涉及它与特定分子靶标(如组蛋白)的相互作用。组蛋白赖氨酸残基的二甲基化可以影响染色质结构和基因表达。这种修饰可以激活或抑制转录,具体取决于被甲基化的特定赖氨酸残基。 所涉及的精确分子途径包括染色质修饰酶的募集和核小体稳定性的改变 .

类似化合物:

N-单甲基赖氨酸: 该化合物仅在赖氨酸侧链上连接了一个甲基,与 N-二甲基赖氨酸相比,它表现出不同的生物活性。

N-三甲基赖氨酸: 该化合物具有三个甲基,具有独特的性质,并参与不同的生化途径。

N-乙酰赖氨酸: 该化合物涉及赖氨酸侧链的乙酰化,并在不同的调节机制中发挥作用。

N-二甲基赖氨酸的独特性: N-二甲基赖氨酸由于其在组蛋白修饰和基因调控中的特定作用而独一无二。 两个甲基的存在允许与染色质修饰酶进行独特的相互作用,使其成为表观遗传学研究中宝贵的工具 .

相似化合物的比较

N-Monomethyl-Lysine: This compound has only one methyl group attached to the lysine side chain and exhibits different biological activities compared to N-Dimethyl-Lysine.

N-Trimethyl-Lysine: With three methyl groups, this compound has distinct properties and is involved in different biochemical pathways.

N-Acetyl-Lysine: This compound involves the acetylation of the lysine side chain and plays a role in different regulatory mechanisms.

Uniqueness of N-Dimethyl-Lysine: N-Dimethyl-Lysine is unique due to its specific role in histone modification and gene regulation. The presence of two methyl groups allows for distinct interactions with chromatin-modifying enzymes, making it a valuable tool in epigenetic research .

生物活性

N(6),N(6)-Dimethyl-L-lysine (also known as Nε,Nε-dimethyllysine or Kεme₂) is a non-proteinogenic amino acid derivative of L-lysine characterized by the addition of two methyl groups at the nitrogen atom of the lysine side chain. This compound plays a significant role in various biological processes, particularly in epigenetics, protein function, and cellular signaling. This article explores the biological activities associated with N(6),N(6)-Dimethyl-L-lysine, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties:

- Molecular Formula: C₈H₁₈N₂O₂

- Molecular Weight: 174.24 g/mol

- Physiological State: Predominantly exists as a cation (N(6),N(6)-dimethyl-L-lysinium) at physiological pH (7.3) .

Mechanism of Action:

N(6),N(6)-Dimethyl-L-lysine is primarily involved in post-translational modifications, where it can affect protein interactions and functions through methylation. The dimethylation of lysine residues on histones can influence chromatin structure, thereby regulating gene expression. The presence of methyl groups can recruit chromatin-modifying enzymes that either activate or repress transcription depending on the specific context .

Biological Functions

-

Epigenetic Regulation:

- N(6),N(6)-Dimethyl-L-lysine is crucial for histone modification, which plays a key role in regulating gene expression through chromatin remodeling.

- Changes in methylation patterns have been implicated in various diseases, including cancer and neurodegenerative disorders .

- Cell Signaling:

- Role in Disease:

Comparative Analysis with Related Compounds

The following table presents a comparison of N(6),N(6)-Dimethyl-L-lysine with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| L-Lysine | Basic amino acid with an unmodified side chain | Precursor to N(6),N(6)-dimethyl-L-lysine |

| N,N-Dimethyl-L-arginine | Similar dimethylation on arginine | Involved in different signaling pathways |

| N(ε)-Acetyl-L-lysine | Acetylated derivative of L-lysine | Plays a role in histone acetylation |

| N,N,N-Trimethyl-L-lysine | Three methyl groups on lysine | Alters protein interactions differently than dimethyl |

| N-Methyl-L-lysine | Single methyl group on lysine | Less impact on histone modification compared to dimethyl |

Study 1: Role in Carnitine Biosynthesis

Research has shown that N(6),N(6)-Dimethyl-L-lysine acts as an intermediate in the biosynthesis of carnitine in organisms like Neurospora crassa. The enzymatic conversion involves sequential methylation steps where S-adenosyl-L-methionine serves as the methyl donor . This pathway highlights its significance not only in metabolic processes but also in maintaining cellular energy homeostasis.

Study 2: Epigenetic Modifications

A study examining the effects of various lysine methylations found that increased levels of N(6),N(6)-Dimethyl-L-lysine correlate with enhanced transcriptional activation in certain gene contexts. This underscores its potential role as a regulator of gene expression through histone modification .

Study 3: Implications in Cancer

Altered levels of N(6),N(6)-Dimethyl-L-lysine have been linked to tumor progression and metastasis in various cancers. Research indicates that specific patterns of lysine methylation can affect tumor suppressor genes and oncogenes, making this compound a potential target for therapeutic intervention .

属性

IUPAC Name |

(2S)-2-amino-6-(dimethylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEWFEBMSGLYBY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945241 | |

| Record name | N~6~,N~6~-Dimethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2259-86-1 | |

| Record name | Dimethyllysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2259-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epsilon N-dimethyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~6~,N~6~-Dimethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N(6),N(6)-Dimethyl-L-lysine in carnitine biosynthesis?

A1: N(6),N(6)-Dimethyl-L-lysine is a key intermediate in the biosynthesis of carnitine in certain organisms, such as Neurospora crassa. Research has shown that the enzymatic conversion of L-lysine to carnitine involves a series of methylation steps. [] The first two steps involve the sequential methylation of L-lysine to produce N(6)-Methyl-L-lysine and then N(6),N(6)-Dimethyl-L-lysine. S-adenosyl-L-methionine acts as the methyl donor in these reactions. [] The final methylation step converts N(6),N(6)-Dimethyl-L-lysine to ε-N-trimethyl-L-lysine, which is then further metabolized to carnitine.

Q2: Is N(6),N(6)-Dimethyl-L-lysine found in other organisms besides Neurospora crassa?

A2: Yes, while the provided research highlights the role of N(6),N(6)-Dimethyl-L-lysine in Neurospora crassa, it has also been identified in other organisms. For example, a study on amphioxus troponin C, a calcium-binding protein, found that a small percentage of the protein contains N(6),N(6)-Dimethyl-L-lysine at position 20. [] This suggests that this modified amino acid may play diverse roles in different biological systems.

Q3: How do carnitine and ε-N-trimethyl-L-lysine affect the enzymatic synthesis of N(6),N(6)-Dimethyl-L-lysine in Neurospora crassa?

A3: Interestingly, research on Neurospora crassa strain 33933 (lys-) revealed that while lysine does not induce the synthesis of the enzymes responsible for N(6),N(6)-Dimethyl-L-lysine production, both carnitine and ε-N-trimethyl-L-lysine repress their synthesis. [] This suggests a feedback mechanism where the end product of the pathway, carnitine, and its immediate precursor, ε-N-trimethyl-L-lysine, downregulate the initial steps in the biosynthetic pathway.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。